molecular formula C15H14O2 B8547114 4-Phenoxyphenylacetone

4-Phenoxyphenylacetone

Cat. No. B8547114
M. Wt: 226.27 g/mol
InChI Key: FVTISCGUVQSAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06011174

Procedure details

75.0 g of 4-bromodiphenyl ether, 129 ml of tributyltin methoxide, 45.0 g of isopropenyl acetate and 2,47 g of dichlorobis{tri(o-tolyl)phosphine}palladium, were dissolved in 300 ml of toluene and refluxed under heating for 3 hours. The reaction solution was left to cool to room temperature, and then, a saturated potassium fluoride aqueous solution was added, followed by stirring for one hour. Then, the product was subjected to celite filtration and washed with ethyl acetate. The filtrate and washing liquid were put together. Then, the organic layer was separated and washed with a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. The drying agent was filtered off, and then, the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=15/1→10/1) to obtain 56.3 g (yield: 83%) of the above identified compound as yellow solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
129 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis{tri(o-tolyl)phosphine}palladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([O:7][C:8]2[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.C[O-].C([Sn+](CCCC)CCCC)CCC.C([O:33][C:34]([CH3:36])=[CH2:35])(=O)C.[F-].[K+]>C1(C)C=CC=CC=1>[O:7]([C:8]1[CH:13]=[CH:12][C:11]([CH2:35][C:34](=[O:33])[CH3:36])=[CH:10][CH:9]=1)[C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C1=CC=C(C=C1)OC2=CC=C(C=C2)Br
Name
Quantity
129 mL
Type
reactant
Smiles
C[O-].C(CCC)[Sn+](CCCC)CCCC
Name
Quantity
45 g
Type
reactant
Smiles
C(C)(=O)OC(=C)C
Name
dichlorobis{tri(o-tolyl)phosphine}palladium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
The reaction solution was left
FILTRATION
Type
FILTRATION
Details
Then, the product was subjected to celite filtration
WASH
Type
WASH
Details
washed with ethyl acetate
WASH
Type
WASH
Details
The filtrate and washing liquid
CUSTOM
Type
CUSTOM
Details
Then, the organic layer was separated
WASH
Type
WASH
Details
washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=15/1→10/1)
CUSTOM
Type
CUSTOM
Details
to obtain 56.3 g (yield: 83%) of the

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)CC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.